N'-cyclohexylidene-2-hydroxybenzohydrazide
CAS No.: 100615-79-0
Cat. No.: VC16024863
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100615-79-0 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | N-(cyclohexylideneamino)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17) |
| Standard InChI Key | HBPTVARBHZVJLD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 |
Introduction
Structural Characteristics and Molecular Conformation
The molecular structure of N'-cyclohexylidene-2-hydroxybenzohydrazide is defined by its C₁₃H₁₆N₂O₂ formula, featuring a benzoic acid backbone substituted with a hydroxy group at the 2-position and a cyclohexylidene-hydrazide functional group . X-ray crystallography reveals that the cyclohexylidene ring adopts a chair conformation, a stable geometric arrangement that minimizes steric strain . Intramolecular N–H···O hydrogen bonding between the hydrazide nitrogen and the hydroxyl oxygen further stabilizes the molecule, creating a planar arrangement between the benzene ring and the central C(O)NHN fragment (dihedral angle: 4.9 Å) .
In the crystalline state, intermolecular O–H···O hydrogen bonds propagate along the axis, forming extended chains that enhance lattice stability . These structural features are critical for understanding the compound’s reactivity and interactions with biological targets.
Synthetic Methodologies and Optimization
The synthesis of N'-cyclohexylidene-2-hydroxybenzohydrazide typically involves a condensation reaction between cyclohexanone and salicyloyl hydrazide under reflux conditions in ethanol . Alternative protocols utilize microwave irradiation to accelerate reaction kinetics, a green chemistry approach that reduces energy consumption and improves yields . For instance, Luo et al. (2007) reported a 68–81% yield for analogous hydrazide derivatives using microwave-assisted synthesis .
Table 1: Comparative Synthesis Conditions
| Parameter | Conventional Reflux | Microwave Irradiation |
|---|---|---|
| Reaction Time | 30–60 minutes | 5–10 minutes |
| Temperature | 353 K | 393 K |
| Yield (%) | 60–75 | 68–81 |
| Solvent | Ethanol | Solvent-free |
Optimization strategies include adjusting molar ratios (1:1 for cyclohexanone and hydrazide), solvent selection, and post-synthetic purification via recrystallization . Elemental analysis confirms purity, with reported values aligning closely with theoretical calculations (C: 67.29% observed vs. 67.22% calculated; H: 6.85% vs. 6.94%) .
Crystallographic and Spectroscopic Data
X-ray diffraction studies provide detailed insights into the compound’s crystal lattice.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Cc |
| Unit Cell Dimensions | a = 18.376 Å, b = 5.339 Å, c = 12.944 Å |
| β Angle | 102.24° |
| Volume | 1240.9 ų |
| Z (Formula Units) | 4 |
Spectroscopic characterization via FTIR confirms the presence of N–H (3280 cm⁻¹), C=O (1660 cm⁻¹), and O–H (3450 cm⁻¹) stretches, while ¹H-NMR reveals signals for aromatic protons (δ 6.8–7.5 ppm) and cyclohexylidene methylenes (δ 1.2–2.1 ppm) .
Comparative Analysis with Structural Analogs
N'-Cyclohexylidene-2-hydroxybenzohydrazide belongs to a broader class of hydrazone derivatives, each with distinct physicochemical profiles:
Table 3: Comparison with Analogous Hydrazides
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N'-Benzoylhydrazide | Benzoyl substitution | Antioxidant, antibacterial |
| N'-Phenylhydrazide | Phenyl group | Antimicrobial |
| N'-Pyridylhydrazide | Pyridine ring | Antifungal |
The cyclohexylidene group confers superior steric bulk and lipophilicity compared to phenyl or pyridyl analogs, potentially enhancing bioavailability and target binding .
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